Cas no 113312-55-3 ((R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid)

(R)-2-(Benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid is a chiral α-hydroxy acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino functionality. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its stereochemical purity and structural versatility. The presence of the Cbz group ensures selective deprotection under mild hydrogenolysis conditions, while the hydroxy and carboxyl moieties offer additional sites for functionalization. Its rigid, branched structure makes it useful in designing constrained peptidomimetics or as a building block for bioactive molecules. The compound’s high enantiomeric purity is critical for applications requiring precise stereocontrol, such as asymmetric synthesis or pharmaceutical intermediates.
(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid structure
113312-55-3 structure
Product Name:(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
CAS No:113312-55-3
MF:C12H15NO5
MW:253.251203775406
CID:6642529
PubChem ID:13021288
Update Time:2025-05-19

(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Z-2-Me-D-Ser-OH
    • 113312-55-3
    • Cbz-alpha-Methyl-D-Ser
    • (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
    • Cbz-
    • A inverted exclamation mark-methyl-D-Ser
    • MFCD08063301
    • AT33708
    • Inchi: 1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m1/s1
    • InChI Key: QPGOJGJGAWHTFS-GFCCVEGCSA-N
    • SMILES: OC[C@@](C(=O)O)(C)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 253.09502258g/mol
  • Monoisotopic Mass: 253.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 95.9Ų

(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB597335-1g
Z-2-Me-D-Ser-OH; .
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€146.40 2024-07-19
abcr
AB597335-5g
Z-2-Me-D-Ser-OH; .
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€385.60 2024-07-19
abcr
AB597335-25g
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€1210.50 2024-07-19

(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:113312-55-3)(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
Order Number:A1220634
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:43
Price ($):228/717
Email:sales@amadischem.com

Additional information on (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid

Chemical Profile of (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid (CAS No. 113312-55-3)

The compound (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid, identified by its CAS number 113312-55-3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This chiral amino acid derivative is widely recognized for its utility in the synthesis of peptide mimetics and as a building block in the development of novel therapeutic agents. The benzyloxycarbonyl (Boc) group, a protective group in peptide chemistry, enhances the stability and reactivity of the compound, making it invaluable in organic synthesis and medicinal chemistry.

The structure of (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid features a crucial stereocenter at the α-carbon, which is essential for its biological activity. The (R) configuration ensures that the compound exhibits specific interactions with biological targets, making it a key intermediate in the synthesis of enantiomerically pure drugs. This property is particularly important in modern drug discovery, where enantiomeric purity can significantly influence the efficacy and safety of a therapeutic agent.

In recent years, there has been a growing interest in the development of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties. The compound (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid serves as an excellent precursor for such molecules due to its well-defined stereochemistry and functional groups. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding.

One of the most compelling applications of this compound is in the field of protease inhibition. Proteases are enzymes that play critical roles in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer and inflammation. By designing peptidomimetics based on (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid, scientists have been able to create highly specific inhibitors that can modulate these enzymatic activities. For instance, studies have shown that peptidomimetics derived from this compound exhibit potent inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tissue degradation and wound healing.

Another area where this compound has shown promise is in the development of vaccines and immunotherapeutics. Peptides derived from (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid have been used to create synthetic peptides that can elicit an immune response against specific pathogens. These synthetic peptides can be engineered to target epitopes that are conserved across multiple strains of a virus or bacterium, providing broad-spectrum protection. Furthermore, the Boc group on this compound allows for easy modification and conjugation with other molecules, enabling the creation of complex vaccine candidates with enhanced immunogenicity.

The synthesis of (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and enantiomeric purity. Advanced synthetic techniques, such as asymmetric hydrogenation and chiral resolution methods, are often employed to achieve these goals. The benzyloxycarbonyl group not only protects the amino group during synthesis but also facilitates subsequent chemical transformations by providing a reactive site for coupling reactions.

Recent advancements in synthetic methodologies have further enhanced the accessibility of this compound for research purposes. Continuous flow chemistry, for example, has enabled more efficient and scalable production of chiral building blocks like (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid. This approach offers several advantages over traditional batch processing methods, including improved reproducibility, reduced solvent consumption, and lower energy requirements. Such innovations are crucial for supporting large-scale drug discovery efforts and ensuring a steady supply of high-quality intermediates.

In conclusion, (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid (CAS No. 113312-55-3) is a versatile and valuable compound in pharmaceutical research. Its unique structural features make it an ideal candidate for synthesizing peptidomimetics and other biologically active molecules. With ongoing advancements in synthetic chemistry and drug development technologies, this compound continues to play a pivotal role in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:113312-55-3)(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
A1220634
Purity:99%/99%
Quantity:5g/25g
Price ($):228/717
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